molecular formula C22H26O7 B12414715 Herpotrichone A

Herpotrichone A

Cat. No.: B12414715
M. Wt: 402.4 g/mol
InChI Key: XMZRXROVLVZVQL-RMSWSPEHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Herpotrichone A is typically isolated from the isopod-associated fungus Herpotrichia species SF09. The isolation process involves comprehensive separation methods to obtain new herpotrichone analogues. The compound is extracted using solvents and purified through chromatographic techniques .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. The compound is primarily obtained through natural extraction from fungal sources, and large-scale production methods have not been extensively documented.

Chemical Reactions Analysis

Types of Reactions: Herpotrichone A undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various analogues of this compound, which exhibit different levels of neuroprotective activity and potential therapeutic applications .

Scientific Research Applications

Herpotrichone A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound serves as a model compound for studying the mechanisms of ferroptosis and oxidative stress.

    Biology: The compound is employed in cell culture studies to investigate its effects on neuronal cells. .

    Medicine: this compound is being explored as a potential therapeutic agent for neurodegenerative diseases. .

    Industry: While industrial applications are still in the early stages, this compound’s neuroprotective properties could lead to the development of new pharmaceuticals and health supplements.

Mechanism of Action

Herpotrichone A exerts its effects primarily by inhibiting ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The compound activates antioxidant elements and modulates the SLC7A11 pathway, which is involved in the regulation of oxidative stress . This compound does not capture oxidic free radicals or chelate iron directly but instead enhances the expression of antioxidative elements and ferroptosis-related factors such as SLC7A11, FTL, and FTH1 . This mechanism of action highlights its potential as a neuroprotective agent targeting ferroptosis.

Comparison with Similar Compounds

  • Herpotrichone B
  • Herpotrichone C
  • Herpotrichone D

These analogues share structural similarities with Herpotrichone A but differ in their specific molecular configurations and biological activities. This compound stands out due to its potent inhibition of ferroptosis and activation of antioxidant pathways, making it a promising candidate for further research and therapeutic development .

Properties

Molecular Formula

C22H26O7

Molecular Weight

402.4 g/mol

IUPAC Name

(1R,3R,5R,8S,10S,11R,19S)-8,17-dimethoxy-10-methyl-19-propyl-4,9,14-trioxapentacyclo[9.8.0.01,7.03,5.013,18]nonadeca-6,13(18),16-triene-2,15-dione

InChI

InChI=1S/C22H26O7/c1-5-6-11-18-14(25-3)9-17(23)28-15(18)7-12-10(2)27-21(26-4)13-8-16-19(29-16)20(24)22(11,12)13/h8-12,16,19,21H,5-7H2,1-4H3/t10-,11-,12-,16+,19+,21-,22+/m0/s1

InChI Key

XMZRXROVLVZVQL-RMSWSPEHSA-N

Isomeric SMILES

CCC[C@H]1C2=C(C[C@@H]3[C@@]14C(=C[C@@H]5[C@H](C4=O)O5)[C@H](O[C@H]3C)OC)OC(=O)C=C2OC

Canonical SMILES

CCCC1C2=C(CC3C14C(=CC5C(C4=O)O5)C(OC3C)OC)OC(=O)C=C2OC

Origin of Product

United States

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